molecular formula C21H30ClN3O2S B2687053 N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride CAS No. 1217108-78-5

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride

Cat. No. B2687053
M. Wt: 424
InChI Key: OCVWZNLPKVEJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C21H30ClN3O2S and its molecular weight is 424. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cerebral Protective Agents

One application of this compound is in the development of cerebral protective agents. Research has shown that certain 2-thiazolecarboxamides, which possess a nitrogenous basic moiety at the C-2 position of the thiazole ring, exhibit potent anti-anoxic activity. These compounds have shown more effective action in comparison to some other agents with nitrogenous basic moieties at different positions on the thiazole ring, suggesting a specific structure-activity relationship (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

Antifolate Thymidylate Synthase Inhibitors

In cancer research, modifications in the heterocyclic benzoyl ring of quinazoline-based antifolates have been explored. This includes replacing the p-aminobenzoate ring with heterocycles like thiazole, which shows significant inhibition of cancer cell growth due to efficient transport into cells and good substrate activity for folylpolyglutamate synthetase (Marsham et al., 1991).

Synthesis of Oxazolines and Thiazolines

This compound is also utilized in chemical synthesis, particularly in the preparation of oxazolines and thiazolines. Microwave reactions of related compounds with N-acylbenzotriazoles have demonstrated efficient methods for producing these heterocycles, showcasing its versatility in organic synthesis (Katritzky, Cai, Suzuki, & Singh, 2004).

Cytotoxic Activity Against Cancer Cells

Another area of application is in the screening of thiadiazoles for cytotoxic activity against cancer cells. Some thiazole derivatives have shown selectivity in cytotoxic action, indicating their potential as cancer therapeutics (Proshin et al., 2021).

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S.ClH/c1-16-6-5-9-18-19(16)22-21(27-18)24(11-10-23-12-14-26-15-13-23)20(25)17-7-3-2-4-8-17;/h5-6,9,17H,2-4,7-8,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVWZNLPKVEJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride

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